molecular formula C17H22N4O2S B2840375 (E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine CAS No. 1396890-58-6

(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine

Cat. No. B2840375
CAS RN: 1396890-58-6
M. Wt: 346.45
InChI Key: PTSPANYDVSDUDZ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine is a compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a piperazine derivative that has shown promising results in the treatment of various diseases.

Scientific Research Applications

Antimicrobial Activity

  • Sulfone-Linked Bis Heterocycles : A study by Padmavathi et al. (2008) explored novel sulfone-linked bis heterocycles for their antimicrobial activity. They found that certain compounds demonstrated pronounced antimicrobial activity, highlighting the potential of these molecules in treating infections.

Anticancer Activity

  • Antiproliferative Activity Against Cancer Cell Lines : A study by Mallesha et al. (2012) synthesized derivatives with antiproliferative effects against various human cancer cell lines. Compounds displayed significant activity, suggesting their potential as anticancer agents.
  • Polyfunctional Substituted 1,3-Thiazoles : Research by Turov (2020) indicated that compounds with a piperazine substituent exhibited effective anticancer activity, again emphasizing the therapeutic potential in oncology.

Pharmacokinetic Modeling

  • Physiologically Based Pharmacokinetic Modeling : Watson et al. (2011) paper demonstrated the use of physiologically based pharmacokinetic modeling in understanding the pharmacokinetics of a related compound. This approach is critical for predicting drug behavior in the human body.

Other Bioactivities

  • G Protein-Biased Dopaminergics : Möller et al. (2017) paper discovered high-affinity dopamine receptor partial agonists, indicating potential applications in neurological disorders.
  • Mycobacterium tuberculosis DNA GyrB Inhibition : A study by Reddy et al. (2014) synthesized molecules for inhibiting Mycobacterium tuberculosis, contributing to tuberculosis research.

Synthesis and Characterization

  • Crystal Structure of Related Compounds : The crystal structure of related compounds has been studied by Faizi et al. (2016), providing insights into the molecular architecture which is crucial for understanding drug interactions.

properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,16-7-17-5-2-1-3-6-17)21-14-11-19(12-15-21)10-13-20-9-4-8-18-20/h1-9,16H,10-15H2/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSPANYDVSDUDZ-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-(1H-pyrazol-1-yl)ethyl)-4-(styrylsulfonyl)piperazine

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